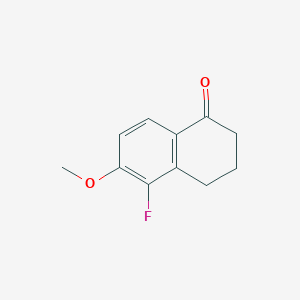

5-Fluoro-6-methoxy-1-tetralone

Overview

Description

Synthesis Analysis

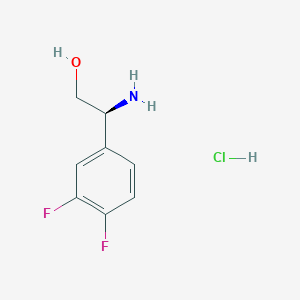

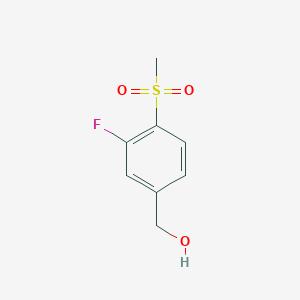

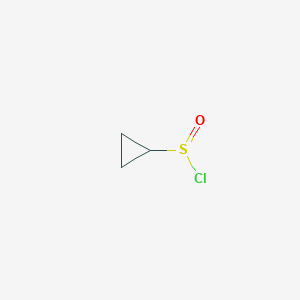

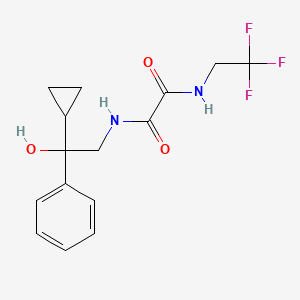

The synthesis of similar compounds like anti-depressant molecules has been reported via metal-catalyzed reactions . The alcohols were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-tetralone, a compound similar to 5-Fluoro-6-methoxy-1-tetralone, has been reported . The molecular formula is C11H12O2 and the molecular weight is 176.2118 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-1-tetralone, a compound similar to 5-Fluoro-6-methoxy-1-tetralone, include a boiling point of 171°C at 11 mmHg, a melting point of 77-79°C, and a molecular weight of 176.21 .Scientific Research Applications

- Anticancer Properties : Researchers have investigated the anticancer potential of 5-fluoro-6-methoxy-1-tetralone. Its structural resemblance to natural products and its ability to modulate specific cellular pathways make it an intriguing candidate for drug development .

- Targeting Enzymes : The compound’s methoxy group and carbonyl functionality may interact with enzymes involved in disease pathways. Scientists explore its potential as an enzyme inhibitor or modulator .

- Building Block : 5-Fluoro-6-methoxy-1-tetralone serves as a valuable building block in the synthesis of more complex molecules. Chemists use it to create diverse chemical libraries for drug discovery .

- Functional Group Transformations : Researchers employ this compound in developing new synthetic methodologies. Its unique substitution pattern allows for interesting transformations, such as C-C bond formation or functional group interconversions .

- Aroma Compound : The methoxy group contributes to the compound’s aromatic character. It may find applications in creating fragrances or flavor enhancers .

- Polymerization Initiator : Some studies explore the use of 5-fluoro-6-methoxy-1-tetralone as a photoinitiator in polymerization reactions. Its photochemical properties make it suitable for UV-curable materials .

- Cellular Imaging : Researchers investigate the compound’s cellular uptake and localization. Fluorescently labeled derivatives of 5-fluoro-6-methoxy-1-tetralone can be used for imaging studies .

Medicinal Chemistry and Drug Development

Natural Product Synthesis

Organic Synthesis and Methodology

Flavor and Fragrance Industry

Material Science

Biological Studies

Safety And Hazards

properties

IUPAC Name |

5-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYXPBSKGLCFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-methoxy-1-tetralone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)

![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)

![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)